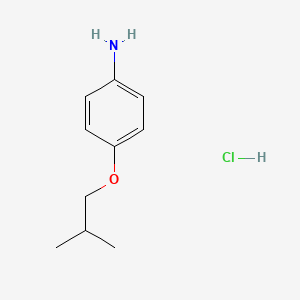

4-Isobutoxyaniline hydrochloride

Description

Properties

IUPAC Name |

4-(2-methylpropoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8(2)7-12-10-5-3-9(11)4-6-10;/h3-6,8H,7,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPWKVFNKVKQSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050161-26-6 | |

| Record name | Benzenamine, 4-(2-methylpropoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1050161-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 4 Isobutoxyaniline Hydrochloride

Strategies for the Alkylation of Aniline (B41778) Derivatives

A primary route to 4-isobutoxyaniline (B1309754) involves the alkylation of the hydroxyl group of p-aminophenol. To achieve selective O-alkylation over N-alkylation, the amino group is often protected. One common method involves the reaction of p-aminophenol with benzaldehyde (B42025) to form a Schiff base, which protects the amino group. The hydroxyl group is then alkylated using an isobutyl halide, such as isobutyl bromide, in the presence of a base like potassium carbonate. Subsequent hydrolysis of the imine, often with an acid, yields the desired 4-isobutoxyaniline. researchgate.net This method has been shown to produce good to excellent yields for various alkoxyanilines. researchgate.net

Another approach involves the direct alkylation of p-aminophenol under specific conditions that favor O-alkylation. However, controlling the selectivity can be challenging due to the competing N-alkylation, which can lead to the formation of byproducts. benthamdirect.com

Reductive Pathways for Aromatic Nitro Precursors to Amines

An alternative and widely used synthetic strategy is the reduction of a corresponding aromatic nitro compound, in this case, 4-nitroisobutoxybenzene. The selective reduction of the nitro group to an amine is a crucial step in the synthesis of many functionalized anilines. csic.es

Catalytic hydrogenation is an environmentally benign and efficient method for this transformation. csic.es This process typically involves reacting the nitroaromatic compound with hydrogen gas in the presence of a metal catalyst. csic.esacs.org Various catalysts can be employed, including noble metals like platinum and palladium, as well as non-noble metals such as nickel. csic.esacs.orgrsc.org The choice of catalyst and support can influence the reaction's selectivity and efficiency. For instance, gold nanoparticles supported on metal oxides like TiO2 have demonstrated high chemoselectivity for the hydrogenation of nitro groups in the presence of other reducible functionalities. acs.org

The general mechanism for nitroarene hydrogenation can proceed through two main pathways: a direct route involving the successive hydrogenation of the nitro group to nitroso, hydroxylamine (B1172632), and finally the amine, or a condensation route where nitroso and hydroxylamine intermediates react to form azoxy compounds, which are further hydrogenated to the aniline. csic.es The reaction conditions, such as temperature, pressure, and solvent, are critical for optimizing the yield of the desired aniline. acs.org

Salt Formation Procedures for Hydrochloride Derivatization

Once 4-isobutoxyaniline is synthesized, it is converted to its hydrochloride salt. This is typically achieved by reacting the amine with hydrochloric acid. nih.govprepchem.comresearchgate.net The reaction is a straightforward acid-base neutralization, where the basic amino group of the aniline accepts a proton from the hydrochloric acid to form the ammonium (B1175870) salt. youtube.comyoutube.com

The procedure often involves dissolving the aniline in a suitable solvent and adding a solution of hydrochloric acid. prepchem.comyoutube.com The resulting aniline hydrochloride, being a salt, is generally a solid that can be isolated by filtration after precipitation or by evaporating the solvent. researchgate.netyoutube.comorgsyn.org For aromatic amines like aniline, which are weakly basic, a strong acid like HCl is necessary for efficient salt formation. reddit.com The formation of the hydrochloride salt can also serve as a method of purification, as the salt may have different solubility properties than the free amine, allowing for its separation from non-basic impurities. researchgate.net

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govrsc.orgarkat-usa.orgnih.gov This technique can be applied to various steps in the synthesis of 4-isobutoxyaniline hydrochloride.

For instance, the alkylation of aniline derivatives can be significantly expedited using microwave irradiation. benthamdirect.com Similarly, the synthesis of aniline derivatives through nucleophilic aromatic substitution has been shown to be highly efficient under microwave conditions, often requiring only minutes to complete reactions that would take hours with conventional heating. rsc.orgrsc.org Microwave-assisted methods have been successfully used for the synthesis of various aniline and phenol (B47542) derivatives, offering a greener alternative by reducing the need for organic solvents and catalysts in some cases. nih.gov The application of microwaves in the synthesis of quinoxaline (B1680401) derivatives, which involves aniline precursors, further demonstrates the utility of this technology in heterocyclic chemistry. udayton.eduscispace.comresearchgate.net

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of reagents, catalysts, solvents, reaction temperature, and time.

In the reductive hydrogenation of nitroaromatics, the catalyst system plays a pivotal role. The activity and selectivity can be fine-tuned by selecting the appropriate metal, support, and reaction modifiers. csic.esacs.orgrsc.org For example, the use of specific catalysts can prevent the reduction of other functional groups present in the molecule. acs.org

In the alkylation of p-aminophenol, the choice of protecting group for the amine and the base used for the alkylation are critical for achieving high O-alkylation selectivity. researchgate.net The purification process is also vital for obtaining a high-purity final product. For instance, in the purification of 4-aminophenol (B1666318) synthesized via catalytic hydrogenation of nitrobenzene, adjusting the pH and using solvent extraction can effectively remove impurities. google.com

The table below summarizes various reaction conditions and their impact on yield for related synthetic transformations.

| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Alkylation | p-Aminophenol, Benzyl Bromide | K2CO3 | Acetone (B3395972) | Reflux | - | 93.5 | researchgate.net |

| Alkylation | p-Aminophenol, Allyl Bromide | K2CO3 | Acetone | Reflux | - | 82.2 | researchgate.net |

| Amination | Aryl Halide, NH4OH | - | - | 130 (Microwave) | 10 min | High | nih.gov |

| Hydrogenation | Nitrostyrene | Au/TiO2 | Tetrahydrofuran | 160 | - | High | acs.org |

| Hydrochloride Formation | Aniline, HCl | - | Water | - | - | 98 | youtube.com |

Chemical Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution Reactions on the Isobutoxyaniline Core

The isobutoxy group (-OCH₂CH(CH₃)₂) and the amino group (-NH₂) are both electron-donating groups, which activate the benzene (B151609) ring towards electrophilic aromatic substitution. byjus.com This activation directs incoming electrophiles to the ortho and para positions relative to these substituents. byjus.commakingmolecules.com

Common electrophilic aromatic substitution reactions include:

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring. In the presence of a suitable catalyst, 4-isobutoxyaniline (B1309754) can be halogenated at the positions ortho to the activating groups. wvu.edulibretexts.org

Nitration: The reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring. makingmolecules.comjcbsc.org The conditions for this reaction must be carefully controlled to prevent over-nitration or side reactions. jcbsc.org

Sulfonation: Treatment with fuming sulfuric acid can lead to the introduction of a sulfonic acid group (-SO₃H). byjus.com

The directing effects of the isobutoxy and amino groups are summarized in the table below.

| Substituent | Activating/Deactivating | Directing Effect |

| -OCH₂CH(CH₃)₂ | Activating | Ortho, Para |

| -NH₂ | Activating | Ortho, Para |

Nucleophilic Reactions Involving the Amine Functionality

The primary amine group in 4-isobutoxyaniline is nucleophilic and readily participates in a range of reactions. chemguide.co.uklibretexts.org

Key nucleophilic reactions include:

Alkylation: The amine can be alkylated by reacting with alkyl halides. libretexts.orgyoutube.com This reaction can proceed through multiple stages to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orglibretexts.org Controlling the stoichiometry and reaction conditions is crucial to selectively obtain the desired product.

Acylation: Reaction with acyl chlorides or acid anhydrides yields the corresponding amides. chemguide.co.uklibretexts.org This is a common method for protecting the amine group or for synthesizing more complex amide-containing structures.

Schiff Base Formation: Condensation with aldehydes or ketones results in the formation of imines, also known as Schiff bases. nih.govyoutube.comnih.gov This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org

Formation of Azo Compounds and Related Chromophores

4-Isobutoxyaniline is a valuable precursor for the synthesis of azo compounds, which are characterized by the -N=N- double bond and are often colored. unb.canih.gov

The formation of azo compounds involves a two-step process:

Diazotization: The primary aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. icrc.ac.irslideshare.netorganic-chemistry.orgunacademy.com These salts are typically unstable and are used immediately in the subsequent step. organic-chemistry.org

Azo Coupling: The diazonium salt then acts as an electrophile and reacts with an electron-rich coupling component, such as another aromatic amine or a phenol (B47542), to form the azo compound. unb.caicrc.ac.irslideshare.netyoutube.com The position of the azo linkage is directed by the substituents on the coupling component.

The synthesis of various azo dyes can be achieved by coupling diazotized 4-isobutoxyaniline with different aromatic compounds. rsc.orgresearchgate.netorganic-chemistry.org

Amide and Carbamate Formation Reactions

As mentioned in the nucleophilic reactions section, the amine group of 4-isobutoxyaniline readily reacts with acylating agents to form amides. chemguide.co.uklibretexts.org For instance, the reaction with acetic anhydride (B1165640) or acetyl chloride yields N-(4-isobutoxyphenyl)acetamide. nih.govresearchgate.netnih.gov

Similarly, carbamates can be synthesized by reacting 4-isobutoxyaniline with chloroformates or other suitable reagents. These reactions are important for the introduction of protecting groups or for the construction of urethane (B1682113) linkages in polymers and pharmaceuticals.

A general scheme for amide formation is the reaction of 4-isobutoxyaniline with an acyl chloride. google.com

Complex Ligand Synthesis via Coupling Reactions

The chemical functionalities of 4-isobutoxyaniline make it a useful starting material for the synthesis of more complex molecules that can act as ligands for metal catalysts.

Buchwald-Hartwig Amination: While 4-isobutoxyaniline itself is an amine, it can also be a component in the synthesis of more complex amines via palladium-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.orglibretexts.org For example, the core structure can be modified, and the resulting derivative can participate in C-N bond formation with other aryl halides or triflates. nih.govnih.gov

Suzuki Coupling: The diazonium salt derived from 4-isobutoxyaniline can be used in Suzuki coupling reactions. organic-chemistry.orglibretexts.orgyoutube.com This palladium-catalyzed reaction couples the diazonium salt (acting as a pseudohalide) with an organoboron compound to form a new carbon-carbon bond.

These coupling reactions provide powerful methods for constructing biaryl and other complex structures that are important in medicinal chemistry and materials science. researchgate.net

Applications in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The aniline (B41778) functional group in 4-Isobutoxyaniline (B1309754) hydrochloride is a cornerstone for the construction of various heterocyclic systems. Its nucleophilic nature allows it to readily participate in cyclization reactions, forming the core of numerous important heterocyclic scaffolds.

One prominent application lies in the synthesis of quinolines , a class of heterocyclic compounds with significant biological activities. The Skraup-Doebner-von Miller reaction, a classic method for quinoline (B57606) synthesis, can theoretically utilize 4-Isobutoxyaniline hydrochloride. In this reaction, the aniline derivative would be reacted with α,β-unsaturated carbonyl compounds, such as acrolein (generated in situ from glycerol), in the presence of an acid catalyst and an oxidizing agent. The isobutoxy group at the 4-position of the aniline ring would ultimately be incorporated into the 6-position of the resulting quinoline ring, yielding 6-isobutoxyquinoline derivatives.

Similarly, this compound can serve as a precursor for the synthesis of benzimidazoles . The Phillips condensation, a widely used method for benzimidazole (B57391) synthesis, involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under acidic conditions. While this compound is not an o-phenylenediamine itself, it can be a starting material for the synthesis of substituted o-phenylenediamines, which can then undergo cyclization.

Furthermore, the synthesis of benzothiazoles , another important class of heterocyclic compounds, can potentially involve this compound. The reaction of an o-aminothiophenol with a carboxylic acid or aldehyde leads to the formation of a benzothiazole (B30560) ring. This compound could be chemically modified to introduce a thiol group ortho to the amino group, thereby enabling its use in benzothiazole synthesis.

A hypothetical reaction scheme for the synthesis of a 6-isobutoxyquinoline derivative is presented below:

| Reactants | Reagents and Conditions | Product |

| This compound, Glycerol | Sulfuric acid, Oxidizing agent (e.g., nitrobenzene) | 6-Isobutoxyquinoline |

Role in Multi-component Organic Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The amine functionality of this compound makes it an ideal component for several important MCRs.

The Ugi reaction is a four-component reaction that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgorganic-chemistry.org As the amine component, this compound can react with the aldehyde to form an imine in situ, which then undergoes further reaction with the isocyanide and carboxylic acid. wikipedia.org This reaction allows for the rapid generation of a diverse library of peptide-like molecules incorporating the 4-isobutoxyphenyl moiety.

Another significant MCR where this compound could be employed is the Biginelli reaction . This reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. wikipedia.orgorganic-chemistry.org While aniline derivatives are not the traditional amine component, variations of the Biginelli reaction have been developed that can accommodate them, leading to the synthesis of novel quinazoline (B50416) derivatives.

The Passerini reaction , a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, is another area of potential application. wikipedia.org Although it does not directly utilize an amine, the resulting α-acyloxy amides can be further modified, and the isocyanide component can be derived from the corresponding amine, such as 4-isobutoxyaniline.

A representative Ugi reaction utilizing 4-Isobutoxyaniline is shown in the following table:

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product |

| Benzaldehyde (B42025) | 4-Isobutoxyaniline | Acetic acid | tert-Butyl isocyanide | N-(tert-butyl)-2-(N-(4-isobutoxyphenyl)acetamido)-2-phenylacetamide |

Design and Synthesis of Novel Molecular Scaffolds

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. This compound provides a simple yet versatile scaffold for the design and synthesis of novel and complex molecular architectures. The presence of the reactive amino group and the phenyl ring allows for a multitude of chemical transformations.

The amino group can be readily acylated, alkylated, or arylated to introduce a wide range of substituents. Furthermore, the aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce additional functional groups. These modifications can be used to systematically alter the steric and electronic properties of the molecule, leading to the creation of libraries of compounds with diverse structures and potential biological activities.

For example, the aniline can be diazotized and then subjected to Sandmeyer or Heck reactions to introduce a variety of functionalities at the position of the amino group. This allows for the construction of biaryl scaffolds or the introduction of cyano, halo, or other groups.

Utility in Diversified Chemical Library Generation

The generation of chemical libraries containing a large number of structurally diverse compounds is a cornerstone of modern drug discovery and materials science. The principles of combinatorial chemistry can be effectively applied to this compound to rapidly generate such libraries.

By employing the multi-component reactions discussed in section 4.2, a vast array of compounds can be synthesized in a parallel fashion. For instance, in an Ugi reaction, by varying the aldehyde, carboxylic acid, and isocyanide components while keeping 4-Isobutoxyaniline as the constant amine component, a large library of bis-amides can be quickly assembled.

Furthermore, solid-phase synthesis techniques can be utilized where 4-Isobutoxyaniline is attached to a solid support. This allows for the use of excess reagents and simplified purification procedures, making the generation of large libraries more efficient. The isobutoxy group can also be a point of diversification, where different alkoxy groups can be introduced to further expand the chemical space of the library.

Intermediate in the Synthesis of Complex Organic Molecules

Beyond its direct use in the synthesis of heterocyclic compounds and in MCRs, this compound serves as a crucial intermediate in the synthesis of more complex and biologically active molecules. The functional groups present in this compound provide handles for further elaboration and construction of intricate molecular architectures.

For instance, the amino group can be transformed into other functional groups, such as a hydroxyl group via diazotization followed by hydrolysis, or a cyano group via the Sandmeyer reaction. These transformations open up new avenues for synthetic modifications. The isobutoxy group, while generally stable, can potentially be cleaved under harsh conditions to reveal a phenol (B47542), providing another site for functionalization.

Investigation in Materials Science Through Derivatives

Synthesis of Functional Materials Incorporating 4-Isobutoxyaniline (B1309754) Moieties

No specific research detailing the synthesis of functional materials directly incorporating 4-isobutoxyaniline moieties could be identified in the available literature.

Exploration of Derivatives for Polymeric and Oligomeric Systems

There is no readily available scientific literature describing the exploration or synthesis of polymeric or oligomeric systems derived from 4-isobutoxyaniline hydrochloride.

Structure-Property Relationships in Advanced Materials Development (e.g., Crystallization behavior, solubility modification for materials applications)

As no specific materials derived from this compound have been documented in the searched scientific literature, there is no corresponding data on their structure-property relationships, including crystallization behavior or solubility modification for materials applications.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study on 4-isobutoxyaniline (B1309754) hydrochloride would involve calculating the electron density to determine its ground-state electronic structure. This would reveal key information such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These calculations would help in understanding the molecule's stability and regions susceptible to electrophilic or nucleophilic attack.

Ab initio methods, which are based on first principles without empirical parameters, could be employed to calculate various molecular properties of 4-isobutoxyaniline hydrochloride with high accuracy. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) theory would provide precise calculations of its geometry, vibrational frequencies, and thermochemical properties such as enthalpy of formation and Gibbs free energy.

Computational methods are invaluable for predicting the reactivity of a molecule. For this compound, quantum chemical calculations could be used to model reaction pathways, for instance, in acylation or diazotization reactions. By calculating the energies of reactants, products, and transition states, a detailed reaction profile can be constructed. This analysis would identify the activation energy barriers, providing a quantitative measure of the reaction kinetics.

Theoretical simulations of spectra are crucial for interpreting experimental data. Time-dependent DFT (TD-DFT) could be used to simulate the UV-Vis absorption spectrum of this compound, predicting the electronic transitions responsible for its color. Furthermore, methods like Gauge-Including Atomic Orbital (GIAO) can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). Comparing these simulated spectra with experimental ones would help in confirming the molecular structure and assigning spectral peaks.

Molecular Modeling and Dynamics Simulations

While quantum mechanics is ideal for electronic properties, classical molecular mechanics and dynamics are suited for studying the behavior of larger systems or longer timescales. A molecular dynamics (MD) simulation of this compound, likely in a solvent, would involve modeling the atomic motions over time. This would provide insights into its conformational flexibility, solvation structure, and transport properties like diffusion coefficients.

Cheminformatics and Data Mining for Related Arylamine Compounds

Cheminformatics and data mining have become indispensable tools in modern chemistry for analyzing large datasets of chemical compounds to predict their properties and activities. mdpi.comresearchgate.net For arylamines, a class of compounds with significant industrial applications but also potential health risks, these computational approaches are particularly valuable. nih.govnih.gov They enable the development of models that can forecast properties like toxicity and biological activity, thereby guiding the synthesis and assessment of new compounds. nih.govjournalspub.info

Quantitative Structure-Activity Relationship (QSAR) is a prominent cheminformatics method that constructs mathematical models to correlate the chemical structure of compounds with a specific activity. wikipedia.org These models are built by first calculating a set of "predictor" variables, known as molecular descriptors, which numerically represent the physicochemical and structural properties of the molecules. wikipedia.org The model then establishes a mathematical function linking these descriptors to the observed activity, such as mutagenicity or antioxidant capacity. nih.govnih.gov Once validated, these QSAR models can be used to predict the activity of novel, untested arylamine compounds. wikipedia.org

Detailed Research Findings

Research in the field has focused on developing QSAR models for various endpoints relevant to arylamines. A notable study focused on modeling the radical scavenger activity (RSA) of 26 di(hetero)arylamine derivatives of benzo[b]thiophenes. nih.gov The researchers utilized the partial least squares (PLS) projection of latent structures method to build their QSAR model. nih.gov The robustness and predictive power of the model were confirmed through rigorous internal and external cross-validation techniques. nih.gov This approach allows for the efficient screening of potential antioxidant compounds before committing to laboratory synthesis. nih.gov

Another critical application of QSAR for arylamines is the prediction of mutagenicity, a major concern for this class of chemicals. nih.govnih.gov A local QSAR model was developed to predict the mutagenicity of primary aromatic amines based on the stability of their corresponding nitrenium ions, which are key intermediates in the metabolic activation process leading to mutagenicity. The accuracy of this specialized model was compared to that of commercially available QSAR tools, demonstrating the value of tailored models for specific chemical classes. nih.gov The study found that the accuracy of commercial QSAR tools for primary aromatic amines ranged from 59% to 79%, while their in-house model achieved a comparable accuracy of around 70%. nih.gov

The development of robust QSAR models involves several key steps, including the careful selection of a dataset, splitting the data into training, validation, and test sets, generating relevant molecular descriptors, and applying various machine learning algorithms to build and validate the predictive models. youtube.comyoutube.com

Data Tables

The molecular descriptors selected in a QSAR study are crucial for the model's success, as they must effectively capture the structural features responsible for the activity being modeled. In the study on the radical scavenging activity of di(hetero)arylamines, four specific descriptors were identified as key predictors. nih.gov

Table 1: Molecular Descriptors for Radical Scavenging Activity of Di(hetero)arylamines

| Descriptor Type | Descriptor Code | Description and Implication |

|---|---|---|

| Radial Distribution Function (RDF) | RDF020e | Relates the presence of electronegative atoms at a specific distance (2.0 Å) from the molecule's center to increased Radical Scavenging Activity (RSA). nih.gov |

| Radial Distribution Function (RDF) | RDF045e | Relates the presence of electronegative atoms at a specific distance (4.5 Å) from the molecule's center to increased RSA. nih.gov |

| 2D-Autocorrelation | GATS8p | Associates the presence of polarizable pairs of atoms at a topological distance of 8 bonds with the RSA of the compounds. nih.gov |

The performance of QSAR models is evaluated using several statistical metrics. The study on mutagenicity prediction for primary aromatic amines provided a comparison of the performance of various commercial QSAR tools against their specialized model. nih.gov

Table 2: Predictive Performance of QSAR Models for Mutagenicity of Primary Aromatic Amines

| Model Type | Accuracy | Sensitivity | Specificity | Coverage |

|---|---|---|---|---|

| In-house ΔΔE Model | ~70% | Data not specified | Data not specified | Data not specified |

| Commercial QSAR Tool 1 (Expert Rule-Based) | 59% - 79% | Data not specified | Data not specified | Data not specified |

| Commercial QSAR Tool 2 (Statistics-Based) | 63% - 79% | Data not specified | Data not specified | Data not specified |

Advanced Spectroscopic and Analytical Characterization

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for the precise determination of the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. For 4-Isobutoxyaniline (B1309754) hydrochloride (C₁₀H₁₆ClNO), HR-MS provides an exact mass measurement that can distinguish it from other compounds with the same nominal mass.

The process involves ionizing the sample, often using techniques like electrospray ionization (ESI), and then analyzing the ions in a high-resolution mass analyzer such as an Orbitrap or a time-of-flight (TOF) instrument. scbt.com The high-resolution capability allows for the determination of the elemental composition from the measured mass, confirming the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms in the correct proportions. This technique is crucial for unambiguous molecular formula confirmation, a fundamental step in the characterization of any new or synthesized chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 4-Isobutoxyaniline would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons would appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the isobutoxy group would present as a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons connected to the oxygen atom. The amine protons would appear as a broad singlet. In the hydrochloride salt, the NH₂ group becomes NH₃⁺, and the signal for these protons would likely be broader and shifted downfield due to the electron-withdrawing effect of the positive charge.

Interactive Data Table: Predicted ¹H NMR Data for 4-Isobutoxyaniline

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (ortho to -O) | 6.8 - 7.0 | Doublet | 2H |

| Aromatic (ortho to -NH₂) | 6.6 - 6.8 | Doublet | 2H |

| -OCH₂- | 3.7 - 3.9 | Doublet | 2H |

| -CH(CH₃)₂ | 1.9 - 2.1 | Multiplet | 1H |

| -CH(CH ₃)₂ | 0.9 - 1.1 | Doublet | 6H |

| -NH₂ | 3.5 - 4.5 | Broad Singlet | 2H |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. In the hydrochloride salt, the aromatic and amine proton signals would be expected to shift downfield.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. libretexts.org Each unique carbon atom in 4-Isobutoxyaniline would give a distinct signal. The spectrum would show four signals for the aromatic carbons, with the carbon attached to the oxygen appearing at a lower field (higher ppm) and the carbon attached to the nitrogen at a slightly higher field. The four carbons of the isobutyl group would also be distinguishable. Broadband proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in each carbon signal appearing as a singlet. libretexts.org

Interactive Data Table: Predicted ¹³C NMR Data for 4-Isobutoxyaniline

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic C-O | 150 - 155 |

| Aromatic C-N | 140 - 145 |

| Aromatic CH (ortho to -O) | 115 - 120 |

| Aromatic CH (ortho to -N) | 115 - 120 |

| -OC H₂- | 70 - 75 |

| -C H(CH₃)₂ | 28 - 32 |

| -CH(C H₃)₂ | 18 - 22 |

Note: The chemical shifts are approximate. In the hydrochloride salt, the chemical shifts of the carbons in the aromatic ring, particularly those close to the NH₃⁺ group, would be affected.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and other conjugated systems. uobabylon.edu.iqlibretexts.org

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds, as well as for the assessment of their purity.

Column Chromatography and Flash Chromatography: These are preparative techniques used to purify 4-Isobutoxyaniline hydrochloride from reaction mixtures or to isolate it from impurities. The separation is based on the differential partitioning of the compound between a stationary phase (e.g., silica (B1680970) gel or alumina) and a mobile phase (a solvent or a mixture of solvents). By carefully selecting the stationary and mobile phases, it is possible to achieve efficient separation of the desired compound.

Thin Layer Chromatography (TLC): TLC is a simple, rapid, and sensitive analytical technique used to monitor the progress of reactions, identify compounds in a mixture, and determine the purity of a substance. A small amount of the sample is spotted on a plate coated with a thin layer of adsorbent, and the plate is developed in a suitable solvent system. The retention factor (Rf) value of the compound is a characteristic property under specific conditions and can be used for its identification.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique that provides high-resolution separation and accurate quantification of components in a mixture. nih.gov For the purity assessment of this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. The compound would be detected using a UV detector set at a wavelength where the analyte absorbs strongly. The purity of the sample is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

Structure Property Relationship Studies of 4 Isobutoxyaniline Derivatives

Systematic Chemical Modifications and their Impact on Targeted Chemical Properties

The 4-isobutoxyaniline (B1309754) scaffold offers several points for systematic chemical modification: the aniline (B41778) nitrogen, the aromatic ring, and the isobutoxy side chain. Each modification can be expected to have a predictable impact on the molecule's physicochemical properties.

Modifications to the isobutoxy group can modulate lipophilicity and metabolic stability. For example, introducing fluorine atoms could block potential sites of metabolism and alter the compound's electronic properties. Shortening or lengthening the alkyl chain would directly impact the logP value, a critical parameter for membrane permeability.

Below is a hypothetical data table illustrating the potential impact of systematic modifications on key chemical properties.

| Modification | Position of Modification | Resulting Functional Group | Predicted Impact on logP | Predicted Impact on pKa of Aniline |

| Acetylation | Aniline Nitrogen | -NHC(O)CH3 | Decrease | Decrease |

| Methylation | Aniline Nitrogen | -NHCH3 | Increase | Minor Increase |

| Trifluoromethylation | Isobutoxy Group (e.g., at the 2-position) | -OCH2CH(CF3)CH3 | Increase | Minor Change |

| Chlorination | Aromatic Ring (ortho to amine) | -Cl | Increase | Decrease |

| Methoxylation | Aromatic Ring (ortho to isobutoxy) | -OCH3 | Minor Decrease | Increase |

Design Principles for Novel Chemical Entities Based on the 4-Isobutoxyaniline Scaffold

The 4-isobutoxyaniline scaffold can serve as a starting point for the design of novel chemical entities with specific desired properties. Key design principles would include:

Bioisosteric Replacement: This principle involves substituting a functional group with another that has similar steric and electronic properties but may offer improved metabolic stability, potency, or reduced toxicity. For example, the isobutoxy group could be replaced with a cyclopropylmethoxy or a tert-butoxy (B1229062) group to explore the impact of conformational restriction and steric bulk on biological activity. The aniline moiety could be part of a larger heterocyclic system, such as a quinoline (B57606) or an indole, which are common in pharmacologically active compounds.

Structure-Based Drug Design: If a biological target for 4-isobutoxyaniline derivatives is identified, its three-dimensional structure can be used to guide the design of more potent and selective inhibitors. Docking studies could reveal key interactions between the ligand and the active site, suggesting specific modifications to enhance binding affinity. For instance, if the isobutoxy group fits into a hydrophobic pocket, analogues with different alkyl chains could be designed to optimize this interaction.

Fragment-Based Drug Design: The 4-isobutoxyaniline core can be considered a molecular fragment. This fragment could be combined with other fragments known to bind to a particular target, leading to the creation of novel and more complex molecules with higher affinity.

Investigation of Substituent Effects on Reactivity and Selectivity in Organic Transformations

The reactivity of the 4-isobutoxyaniline core in various organic transformations is heavily influenced by the electronic nature of substituents on the aromatic ring.

Electrophilic Aromatic Substitution: The aniline and isobutoxy groups are both activating, ortho-, para-directing groups. The introduction of an electron-withdrawing substituent would deactivate the ring, making electrophilic substitution more difficult. Conversely, an electron-donating group would enhance the ring's reactivity. The position of substitution would be directed by the combined electronic and steric effects of the existing groups.

N-Functionalization: The nucleophilicity of the aniline nitrogen is directly related to the electronic properties of the aromatic ring. Electron-withdrawing groups decrease the electron density on the nitrogen, making it less nucleophilic. Electron-donating groups have the opposite effect. This would influence the rates of reactions such as acylation, alkylation, and arylation.

The following table provides a hypothetical summary of the expected effects of substituents on the reactivity of the 4-isobutoxyaniline ring in a typical electrophilic bromination reaction.

| Substituent | Position | Electronic Effect | Predicted Relative Rate of Bromination | Predicted Major Isomer(s) |

| -Cl | 2 | Electron-withdrawing, ortho-directing | Slower | 5-bromo |

| -NO2 | 2 | Strongly electron-withdrawing, meta-directing | Much Slower | 5-bromo |

| -CH3 | 2 | Electron-donating, ortho-, para-directing | Faster | 5-bromo |

| -OCH3 | 3 | Electron-donating, ortho-, para-directing | Faster | 6-bromo |

Synthetic Strategies for Analogues with Tunable Physicochemical Features (e.g., related to solubility and crystallization)

The synthesis of 4-isobutoxyaniline analogues with tailored physicochemical properties requires a flexible synthetic approach.

Solubility Enhancement: To improve aqueous solubility, polar functional groups can be introduced. For example, the isobutoxy chain can be modified to include a hydroxyl or an amino group. Alternatively, a polar side chain could be attached to the aniline nitrogen. The formation of a hydrochloride salt, as in the parent compound, is a common strategy to increase the water solubility of basic amines.

Crystallization Properties: The ability of a compound to form a stable crystalline solid is crucial for its purification and formulation. The introduction of rigid groups or functional groups capable of forming strong intermolecular interactions, such as hydrogen bonds, can promote crystallinity. For instance, converting the aniline to a urea (B33335) or a sulfonamide can introduce strong hydrogen bond donors and acceptors.

A general synthetic route to a variety of analogues could start from 4-nitrophenol. Etherification with isobutyl bromide would yield 1-isobutoxy-4-nitrobenzene, which can then be reduced to 4-isobutoxyaniline. This aniline can then serve as a versatile intermediate for a wide range of subsequent modifications.

| Target Property | Synthetic Strategy | Example Modification |

| Increased Aqueous Solubility | Introduce polar functional group | Hydroxylation of the isobutyl group |

| Increased Lipophilicity | Increase alkyl chain length | Replacement of isobutoxy with hexyloxy |

| Improved Metabolic Stability | Block metabolic hotspots | Introduction of fluorine into the isobutyl group |

| Enhanced Crystallinity | Introduce rigid, hydrogen-bonding groups | Conversion of the amine to a benzamide |

Purification and Isolation Methodologies for High Purity Research Samples

Recrystallization Techniques and Solvent System Optimization

Recrystallization is a primary technique for the purification of solid organic compounds, including 4-Isobutoxyaniline (B1309754) hydrochloride. mt.com The process relies on the differential solubility of the compound and its impurities in a selected solvent or solvent system at varying temperatures. youtube.com The ideal solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. youtube.comyoutube.com

For amine hydrochlorides, which possess both polar (the ammonium (B1175870) salt) and non-polar (the aromatic ring and isobutyl group) characteristics, selecting an appropriate solvent is crucial. The goal is to dissolve the impure solid in a minimum amount of a hot, suitable solvent and allow the solution to cool slowly. youtube.commnstate.edu As the temperature decreases, the solubility of the 4-Isobutoxyaniline hydrochloride drops, leading to the formation of purified crystals, while the impurities remain dissolved in the mother liquor. youtube.com

Solvent System Optimization:

The choice of solvent is paramount for successful recrystallization. A rule of thumb is that solvents with functional groups similar to the compound often work well. rochester.edu For an amine hydrochloride, polar protic solvents or mixtures are generally considered.

Single-Solvent Systems: Ethanol (B145695) is a commonly employed solvent for the recrystallization of compounds with minor impurities. rochester.edu Water can also be a good choice for polar compounds, as it can be heated to a high temperature to dissolve the substance, with solubility decreasing significantly upon cooling. rochester.edu

Mixed-Solvent Systems (Solvent Pairs): Often, a single solvent does not provide the optimal solubility characteristics. In such cases, a mixed-solvent system is used. mnstate.edu This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is much less soluble. For this compound, a common pair could be ethanol and water. mnstate.edu The impure compound is first dissolved in the minimum amount of the hot "good" solvent (e.g., ethanol). The "poor" solvent (e.g., water) is then added dropwise to the hot solution until it becomes cloudy, indicating the saturation point has been reached. A few more drops of the hot "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. mnstate.edu

Table 1: Common Solvent Systems for Recrystallization of Amine Salts

| Solvent/System | Type | Rationale |

| Ethanol | Single Solvent | Good general-purpose solvent for compounds with minor impurities. rochester.edu |

| Water | Single Solvent | Effective for polar compounds; high heat capacity allows for a wide solubility gradient. rochester.edu |

| Ethanol/Water | Mixed Solvent | A common and effective pair where ethanol acts as the good solvent and water as the anti-solvent. mnstate.edu |

| n-Hexane/Acetone (B3395972) | Mixed Solvent | A versatile mixture suitable for a range of polarities. rochester.edu |

| n-Hexane/Ethyl Acetate (B1210297) | Mixed Solvent | Another option, though sometimes less effective than acetone mixtures. rochester.edu |

The process can be initiated by scratching the inside of the flask or by adding a seed crystal of the pure compound to induce crystallization if it does not begin spontaneously upon cooling. youtube.com After crystallization is complete, the purified crystals are collected by vacuum filtration. youtube.com

Chromatographic Purification Strategies (e.g., Column Chromatography, Flash Chromatography)

When recrystallization is insufficient to remove impurities, particularly those with similar solubility profiles to the target compound, chromatographic techniques are employed. Column chromatography and its faster variant, flash chromatography, are powerful methods for separating components of a mixture based on their differential adsorption to a stationary phase. youtube.com

For the purification of this compound, a normal-phase chromatography setup is typically used.

Stationary Phase: Silica (B1680970) gel is the most common stationary phase for purifying organic compounds. youtube.com

Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A solvent system is chosen so that the desired compound has a retention factor (Rf) of approximately 0.3 on a Thin Layer Chromatography (TLC) plate, which is used to scout for the ideal conditions. youtube.com Given the polarity of an amine hydrochloride, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate or methanol) is typically used. For aminophenol derivatives, solvent systems such as dichloromethane:methanol:acetone:glacial acetic acid have been reported. nih.gov The polarity of the eluent is gradually increased during the separation to elute compounds of increasing polarity from the column.

The General Procedure:

A glass column is packed with a slurry of the stationary phase (e.g., silica gel) in the initial, less polar eluent.

The crude this compound sample, dissolved in a minimum amount of the eluent, is carefully loaded onto the top of the column.

The eluent is then passed through the column. Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase versus the mobile phase.

Fractions are collected sequentially from the bottom of the column. youtube.com

Each fraction is analyzed (e.g., by TLC) to determine its composition. Fractions containing the pure desired compound are combined. youtube.com

The solvent is removed from the combined fractions, typically using a rotary evaporator, to yield the purified this compound. youtube.com

It is important to note that the acidic nature of aniline (B41778) hydrochloride salts can sometimes cause issues on standard silica gel, such as streaking. In such cases, the silica gel can be treated with a small amount of a base like triethylamine (B128534) mixed into the eluent to improve the separation.

Drying and Storage Considerations for Hydrochloride Salts

Proper drying and storage are essential to maintain the purity and stability of this compound. Aniline hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere. nih.govitcilo.org They are also sensitive to air and light, which can cause them to darken over time due to oxidation. nih.govitcilo.org

Drying:

After isolation by filtration, the crystals should be washed with a small amount of a cold, non-polar solvent (like cold diethyl ether or hexane) to remove any residual mother liquor. youtube.com

The purified salt must be thoroughly dried to remove residual solvents and moisture. This is typically achieved by placing the compound under high vacuum in a desiccator containing a drying agent like phosphorus pentoxide or anhydrous calcium chloride.

Oven drying can be used, but the temperature must be carefully controlled to remain well below the compound's melting or decomposition point. stackexchange.com For hydrochloride salts, heating can also drive off HCl gas, so this should ideally be done in a vacuum oven. stackexchange.com

Storage:

Due to its hygroscopic and light-sensitive nature, this compound should be stored in a tightly sealed, airtight container. itcilo.org

The container should be made of a non-reactive material, such as amber glass, to protect the compound from light.

Storage in a cool, dry, and dark place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon), is recommended to prevent degradation. itcilo.org

Table 2: Key Storage Parameters for this compound

| Parameter | Recommendation | Rationale |

| Container | Tightly sealed, airtight amber glass. itcilo.org | Prevents exposure to moisture and light. nih.govitcilo.org |

| Atmosphere | Inert gas (e.g., Nitrogen, Argon) if possible. | Minimizes oxidation. nih.gov |

| Location | Cool, dry, dark. itcilo.org | Reduces degradation rate and prevents moisture absorption. |

| Handling | In a dry environment (e.g., glove box) if very high purity is needed. | Minimizes exposure to atmospheric moisture. |

Considerations for Research Scale-Up and Production

Transitioning the synthesis and purification of this compound from a laboratory research scale to a larger production scale introduces several important considerations.

Reaction and Purification Methods: While recrystallization is a viable method for scale-up, chromatographic purification becomes increasingly expensive and cumbersome at larger scales. Therefore, optimizing the reaction conditions to minimize impurity formation is the preferred strategy. If purification is necessary, crystallization is the more industrially feasible method.

Heat Transfer: Larger reaction vessels have a lower surface-area-to-volume ratio, which can make controlling the temperature of exothermic or endothermic processes more challenging. Adequate heating and cooling systems are crucial.

Mixing: Efficient stirring is essential to ensure homogeneity in large-scale reactions, which can be difficult to achieve in large reactors.

Solvent Handling and Recovery: The large volumes of solvents used in scale-up necessitate robust systems for handling, transfer, and recovery to ensure safety and cost-effectiveness.

Process Safety: A thorough safety analysis must be conducted. For instance, aniline derivatives can be toxic, and handling large quantities requires appropriate engineering controls and personal protective equipment. itcilo.org The potential for runaway reactions must also be assessed and mitigated.

Equipment: The choice of equipment is critical. For instance, in large-scale filtration, the type of filter (e.g., Nutsche filter) and its capacity must be carefully selected. For drying, large-scale vacuum ovens or other industrial dryers would be required.

Regulatory Compliance: Production must adhere to relevant chemical safety and environmental regulations.

A successful scale-up requires careful planning and process optimization at each step to ensure that the final product is obtained safely, efficiently, and with the desired purity. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Isobutoxyaniline hydrochloride, and how can purity be ensured?

- Methodological Answer : A common approach involves nucleophilic substitution of 4-aminophenol with isobutyl bromide in the presence of a base (e.g., K₂CO₃), followed by HCl treatment to form the hydrochloride salt. Purification typically employs recrystallization using ethanol/water mixtures or column chromatography with silica gel and a polar eluent (e.g., ethyl acetate:hexane gradients). Purity is verified via HPLC (≥95% purity threshold) and ¹H/¹³C NMR to confirm structural integrity .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of the isobutoxy group (δ ~1.0 ppm for CH₃ groups) and aromatic protons.

- HPLC : For purity assessment (C18 column, acetonitrile/water mobile phase).

- Elemental Analysis : To validate the HCl salt stoichiometry (C, H, N, Cl percentages).

- FT-IR : To identify amine hydrochloride peaks (~2500 cm⁻¹ for NH⁺ and ~1600 cm⁻¹ for aromatic C=C) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use impervious nitrile gloves, sealed goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, shielded from light. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Q. How should solubility challenges be addressed in aqueous-based experiments?

- Methodological Answer : Due to limited aqueous solubility, use co-solvents like DMSO (≤5% v/v) or adjust pH to 4–6 (via dilute HCl/NaOH) to protonate the amine group. For biological assays, pre-dissolve in DMSO and dilute with buffered saline to avoid precipitation .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected peaks in NMR) be resolved during characterization?

- Methodological Answer : Contradictions often arise from residual solvents, byproducts, or tautomerism. Strategies include:

- 2D NMR (COSY, HSQC) : To assign ambiguous peaks and identify coupling patterns.

- LC-MS : Detect low-concentration impurities (e.g., unreacted precursors).

- Computational Modeling : Compare experimental ¹³C shifts with DFT-calculated values to validate assignments .

Q. What strategies optimize the yield of this compound in solvent-sensitive reactions?

- Methodological Answer : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity. Maintain temperatures at 60–80°C to accelerate substitution while minimizing decomposition. Catalytic KI (10 mol%) can improve alkylation efficiency. Post-reaction, quench unreacted isobutyl bromide with aqueous NaHSO₃ to prevent side reactions .

Q. How can researchers design stability studies to assess degradation under varying conditions?

- Methodological Answer : Conduct accelerated stability testing:

- Thermal Stress : 40–60°C for 14 days.

- Photolytic Stress : Expose to UV light (ICH Q1B guidelines).

- Hydrolytic Stress : Test at pH 3, 7, and 9 buffers (37°C).

Monitor degradation via HPLC-MS to identify major degradation products (e.g., hydrolysis to 4-aminophenol) .

Q. What experimental designs are recommended for evaluating this compound in bio-conjugation applications?

- Methodological Answer : For protein labeling:

- Activation : Convert the amine to an NHS ester using EDC/NHS in anhydrous DMF.

- Conjugation : React with thiol-containing biomolecules (e.g., cysteine residues) at pH 7.4.

- Validation : Use MALDI-TOF or SDS-PAGE to confirm conjugation efficiency. Include controls without the activating agent to rule out non-specific binding .

Q. How can researchers address discrepancies in biological activity data across replicate studies?

- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum-free media pre-incubation) and validate compound solubility. Use internal controls (e.g., known inhibitors) and orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional response) to confirm activity .

Notes on Methodological Rigor

- Cross-Validation : Always corroborate synthetic yields and purity data across multiple techniques (e.g., NMR + HPLC + melting point).

- Contradiction Management : When spectral anomalies persist, consult crystallography (single-crystal XRD) for definitive structural confirmation .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and in vivo studies, referencing OSHA and ICH safety frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.